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Compound of Interest

Compound Name: Pyridine-2-carbonyl chloride

Cat. No.: B3041449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for pyridine-2-carbonyl chloride. The information is intended to

aid in the characterization and utilization of this important reagent in synthetic chemistry and

drug development.

Introduction
Pyridine-2-carbonyl chloride, a derivative of picolinic acid, is a valuable building block in

organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a

pyridine ring, allows for its incorporation into a wide array of molecular scaffolds, particularly in

the synthesis of pharmaceuticals and other bioactive molecules. Accurate spectral

characterization is crucial for confirming the identity and purity of this compound. This guide

summarizes its key ¹H NMR, ¹³C NMR, and IR spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables present the predicted ¹H and ¹³C NMR spectral data for pyridine-2-carbonyl
chloride.

¹H NMR Spectral Data
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The proton NMR spectrum of pyridine-2-carbonyl chloride is expected to show four distinct

signals corresponding to the protons on the pyridine ring. The electron-withdrawing nature of

the carbonyl chloride group and the nitrogen atom significantly influences the chemical shifts of

these protons, leading to a downfield shift compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data for Pyridine-2-carbonyl Chloride

Proton Multiplicity
Predicted Chemical
Shift (δ, ppm)

Predicted Coupling
Constant (J, Hz)

H-3
Doublet of doublets

(dd)
8.1 - 8.3

J₃,₄ ≈ 7.5 - 8.0, J₃,₅ ≈

1.0 - 1.5

H-4 Triplet of doublets (td) 7.9 - 8.1

J₄,₃ ≈ 7.5 - 8.0, J₄,₅ ≈

7.5 - 8.0, J₄,₆ ≈ 1.5 -

2.0

H-5 Doublet of triplets (dt) 7.6 - 7.8

J₅,₄ ≈ 7.5 - 8.0, J₅,₆ ≈

5.0 - 5.5, J₅,₃ ≈ 1.0 -

1.5

H-6
Doublet of multiplets

(dm)
8.7 - 8.9 J₆,₅ ≈ 5.0 - 5.5

Note: Predicted values are based on typical chemical shifts and coupling constants for 2-

substituted pyridines. Actual values may vary depending on the solvent and spectrometer

frequency.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of pyridine-2-carbonyl chloride will exhibit six signals, one for each of

the five carbons in the pyridine ring and one for the carbonyl carbon. The chemical shifts are

influenced by the electronegativity of the nitrogen atom and the carbonyl chloride group.

Table 2: Predicted ¹³C NMR Data for Pyridine-2-carbonyl Chloride
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 151 - 153

C-3 127 - 129

C-4 137 - 139

C-5 122 - 124

C-6 150 - 152

C=O 168 - 172

Note: Predicted values are based on known chemical shifts for pyridine and acid chlorides. The

carbon attached to the nitrogen (C-2 and C-6) and the carbon para to the substituent (C-4) are

typically the most deshielded in the pyridine ring.[1][2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of pyridine-2-carbonyl chloride is characterized by strong absorptions

corresponding to the carbonyl group and vibrations of the pyridine ring.

Table 3: Characteristic IR Absorption Bands for Pyridine-2-carbonyl Chloride

Functional Group Vibration Type
Predicted
Absorption Range
(cm⁻¹)

Intensity

C=O (Acyl Chloride) Stretch 1770 - 1815 Strong

C=N, C=C (Pyridine

Ring)
Stretch 1570 - 1610 Medium to Strong

C-H (Aromatic) Stretch 3000 - 3100 Medium

C-Cl Stretch 650 - 800 Medium to Strong
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Note: The exact position of the carbonyl stretch is a key diagnostic feature for acyl chlorides

and is typically found at a higher frequency than in ketones or esters.

Experimental Protocols
While specific experimental parameters for the acquisition of the spectral data for pyridine-2-
carbonyl chloride are not readily available in a single source, the following are general

protocols for obtaining NMR and IR spectra for solid organic compounds.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of pyridine-2-carbonyl chloride (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane

(TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Parameters: A standard pulse-acquire sequence is used. Key parameters include a

spectral width of approximately 10-12 ppm, a sufficient number of scans to obtain a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Parameters: A proton-decoupled pulse sequence is commonly used to simplify the

spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet): A small amount of pyridine-2-carbonyl chloride (1-2 mg)

is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and

pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

[4]

Sample Preparation (Nujol Mull): A small amount of the solid sample is ground to a fine

powder and then mixed with a few drops of Nujol (mineral oil) to form a paste.[5] This paste

is then spread between two salt plates (e.g., NaCl or KBr).[5]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR

spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A
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background spectrum of the empty spectrometer (or the KBr pellet/salt plates with Nujol) is

recorded and subtracted from the sample spectrum.

Molecular Structure and Spectral Correlation
The following diagram illustrates the structure of pyridine-2-carbonyl chloride with atom

numbering corresponding to the NMR data tables.

Caption: Structure of Pyridine-2-carbonyl Chloride.

This guide provides a foundational understanding of the spectral characteristics of pyridine-2-
carbonyl chloride. For definitive analysis, it is always recommended to acquire experimental

data on a purified sample and compare it with reference spectra if available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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